Welcome to the BenchChem Online Store!
molecular formula C9H7NO5 B8584724 p-Nitrophenyl vinyl carbonate CAS No. 227466-75-3

p-Nitrophenyl vinyl carbonate

Cat. No. B8584724
M. Wt: 209.16 g/mol
InChI Key: DHRDAIISYUGBEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06362363B1

Procedure details

A solution of p-nitrophenyl vinyl carbonate, hydroxyethylmethacrylate, DMSO and sodium hydroxide is stirred at room temperature for a minimum of 12 hours. Reaction completion is monitored by G.C. The solution is drowned into water and the mixture extracted with ethyl acetate. The product solution is washed with water, dried with magnesium sulfate, then stripped to an oil under vacuum. The crude product is then purified.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=[O:15])([O:12][CH:13]=[CH2:14])[O:2][C:3]1[CH:8]=CC([N+]([O-])=O)=CC=1.OCC[O:19][C:20](=[O:24])[C:21]([CH3:23])=[CH2:22].CS(C)=O.[OH-].[Na+]>O>[C:1](=[O:15])([O:12][CH:13]=[CH2:14])[O:2][CH2:3][CH2:8][O:24][C:20](=[O:19])[C:21]([CH3:23])=[CH2:22] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC1=CC=C(C=C1)[N+](=O)[O-])(OC=C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCOC(C(=C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction completion
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ethyl acetate
WASH
Type
WASH
Details
The product solution is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The crude product is then purified

Outcomes

Product
Name
Type
Smiles
C(OCCOC(C(=C)C)=O)(OC=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.